Superior Binding Affinity for Cyclin B1/CDK1 Complex vs. Ilicol and Eucalyptone
In a direct comparative molecular docking study against the Cyclin B1/CDK1 complex, Ascleposide E demonstrated the highest binding affinity among three sesquiterpene lactones tested. Its affinity (-7.1 kcal/mol) was superior to both ilicol (-6.3 kcal/mol) and eucalyptone (-6.8 kcal/mol), corresponding to a lower predicted inhibition constant (Ki) of 5.9 µM [1].
| Evidence Dimension | Binding Affinity (kcal/mol) and Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | ΔG = -7.1 kcal/mol; Ki = 5.9 µM |
| Comparator Or Baseline | Ilicol: ΔG = -6.3 kcal/mol; Eucalyptone: ΔG = -6.8 kcal/mol |
| Quantified Difference | Ascleposide E vs. Ilicol: ΔΔG = -0.8 kcal/mol; vs. Eucalyptone: ΔΔG = -0.3 kcal/mol |
| Conditions | In silico molecular docking (AutoDock Vina) targeting the CDK1/Cyclin B1 (CB1) complex. Protein structure obtained from PDB. |
Why This Matters
Higher binding affinity and lower Ki predict a greater likelihood of effective G2/M cell cycle arrest in vitro, making Ascleposide E the preferred choice for assays focused on mitotic entry inhibition.
- [1] Zaman, A.; Yousaf, Z.; Gul, S.; Ali, M.; Khan, M. Sesquiterpene Lactones as Potential Cyclin B1/CDK1 Complex Inhibitors. Futuristic Biotechnology 2023, 3 (01), 19-24. DOI: 10.54393/fbt.v3i01.38 View Source
